molecular formula C14H16N2O3S2 B12149559 Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B12149559
M. Wt: 324.4 g/mol
InChI Key: YLCGDOJDNPSWSR-UHFFFAOYSA-N
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Description

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by functionalization to introduce the sulfanyl and ester groups.

    Formation of Thienopyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a guanidine or urea derivative under acidic or basic conditions.

    Sulfanyl Group Introduction: The sulfanyl group is typically introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

    Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

    Addition: Electrophiles such as halogens (e.g., Br₂) or acids (e.g., HCl) can be used for addition reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

    Addition: Halogenated or protonated derivatives.

Scientific Research Applications

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfanyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar cores but different substituents.

    Sulfanyl Acetates: Compounds with similar sulfanyl and ester functionalities but different core structures.

Uniqueness

Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is unique due to the combination of its thienopyrimidine core with the sulfanyl and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler or less functionalized analogs.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C14H16N2O3S2/c1-5-6-16-13(18)11-8(2)9(3)21-12(11)15-14(16)20-7-10(17)19-4/h5H,1,6-7H2,2-4H3

InChI Key

YLCGDOJDNPSWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC)CC=C)C

Origin of Product

United States

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